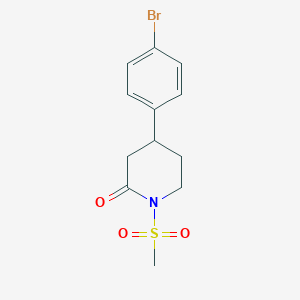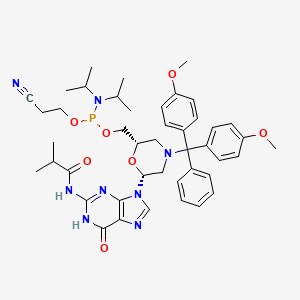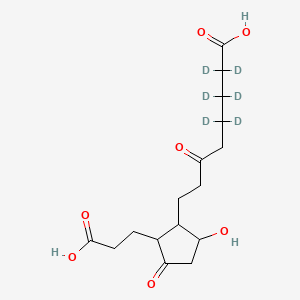
tetranor-Prostaglandin E Metabolite-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetranor-Prostaglandin E Metabolite-d6 is a deuterated form of tetranor-Prostaglandin E Metabolite, which is a major urinary metabolite of Prostaglandin E2. This compound is primarily used as an internal standard for the quantification of tetranor-Prostaglandin E Metabolite in various biological samples using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetranor-Prostaglandin E Metabolite-d6 involves the incorporation of deuterium atoms into the tetranor-Prostaglandin E Metabolite structure. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and often involve multiple steps, including deuterium exchange reactions and purification processes .
Industrial Production Methods
Industrial production of this compound is carried out in specialized facilities equipped to handle isotopically labeled compounds. The production process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is typically formulated as a solution in methyl acetate and stored at -80°C to maintain stability .
Analyse Chemischer Reaktionen
Types of Reactions
Tetranor-Prostaglandin E Metabolite-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Deuterium atoms in the compound can be replaced with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield various oxidized metabolites, while reduction reactions may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Tetranor-Prostaglandin E Metabolite-d6 has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of tetranor-Prostaglandin E Metabolite-d6 involves its role as an internal standard in analytical assays. It helps in the accurate quantification of tetranor-Prostaglandin E Metabolite by compensating for variations in sample preparation and analysis. The molecular targets and pathways involved include the metabolic pathways of Prostaglandin E2, where tetranor-Prostaglandin E Metabolite is a key intermediate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetranor-Prostaglandin E Metabolite: The non-deuterated form of the compound.
Prostaglandin E2: The parent compound from which tetranor-Prostaglandin E Metabolite is derived.
15-keto-Prostaglandin E2: Another metabolite of Prostaglandin E2 with similar applications.
Uniqueness
Tetranor-Prostaglandin E Metabolite-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical assays. This makes it a valuable tool in research and industrial applications where accurate measurement of Prostaglandin E2 metabolites is crucial .
Eigenschaften
Molekularformel |
C16H24O7 |
|---|---|
Molekulargewicht |
334.39 g/mol |
IUPAC-Name |
8-[2-(2-carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-2,2,3,3,4,4-hexadeuterio-6-oxooctanoic acid |
InChI |
InChI=1S/C16H24O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-13,18H,1-9H2,(H,20,21)(H,22,23)/i1D2,2D2,4D2 |
InChI-Schlüssel |
ZJAZCYLYLVCSNH-JGTMQTSBSA-N |
Isomerische SMILES |
[2H]C([2H])(CC(=O)CCC1C(CC(=O)C1CCC(=O)O)O)C([2H])([2H])C([2H])([2H])C(=O)O |
Kanonische SMILES |
C1C(C(C(C1=O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


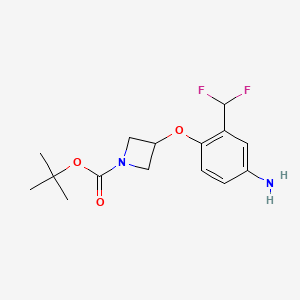

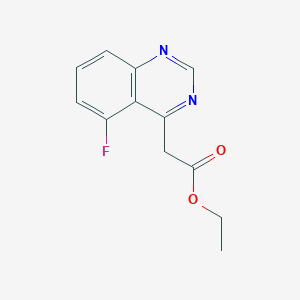
![1-((2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13721867.png)

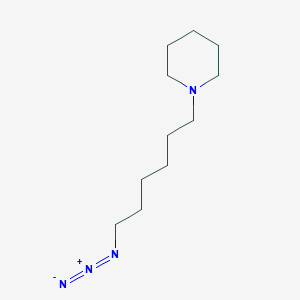


![6-(3-Hydroxypropyl)-2-(piperidin-1-yl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13721897.png)


